
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzimidazole ring, which is a fused bicyclic ring system consisting of benzene and imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of appropriate benzimidazole derivatives with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (5-hydroxy-3-oxido-4-oxo-4H-benzimidazol-2-yl)-, methyl ester
- Carbamic acid, (6-hydroxy-4-oxido-5-oxo-5H-benzimidazol-2-yl)-, ethyl ester
- Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, propyl ester
Uniqueness
Carbamic acid, (6-hydroxy-3-oxido-5-oxo-5H-benzimidazol-2-yl)-, methyl ester is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
135146-00-8 |
|---|---|
Fórmula molecular |
C9H8N3O5- |
Peso molecular |
238.18 g/mol |
Nombre IUPAC |
methyl N-(5-hydroxy-1-oxido-6-oxo-5H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H8N3O5/c1-17-9(15)11-8-10-4-2-6(13)7(14)3-5(4)12(8)16/h2-3,6,13H,1H3,(H,10,11,15)/q-1 |
Clave InChI |
FQDKQNUETRQNGD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=NC2=CC(C(=O)C=C2N1[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
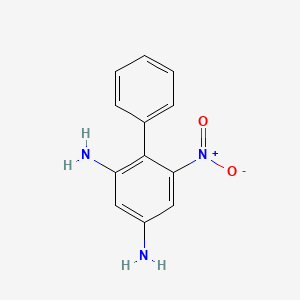
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
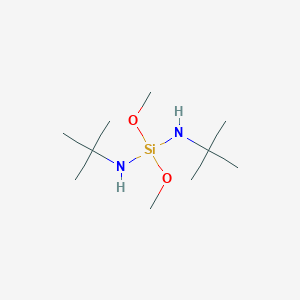
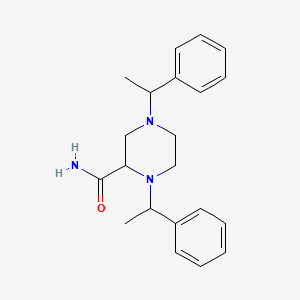
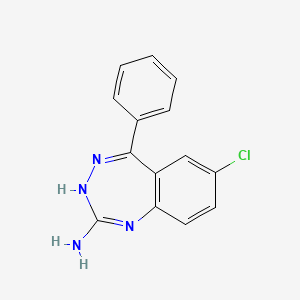
![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)

![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
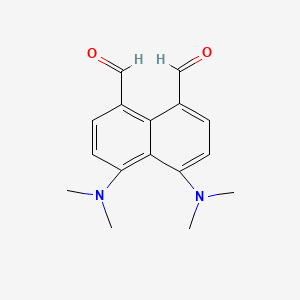
![5-Hexyl-2-(4'-hexyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14285952.png)
